6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
The compound “6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole” is an organic compound that contains a furan ring, a propynyl group, and an imidazo[1,2-b]pyrazole moiety. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Imidazo[1,2-b]pyrazole is another heterocyclic compound that is often seen in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, propynyl, and imidazo[1,2-b]pyrazole moieties. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan, propynyl, and imidazo[1,2-b]pyrazole groups could affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of research has been the synthesis of pyrazole and imidazole derivatives, including compounds similar to "6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole". These compounds have been synthesized using various methods and tested for their antimicrobial activities. Studies such as the one by Idhayadhulla et al. (2012) have synthesized new series of pyrazole derivatives and screened them for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Catalytic Synthesis and Antioxidant Agents
Research by Prabakaran et al. (2021) focused on the synthesis of novel chalcone derivatives, showing potential as antioxidants. This study highlights the versatility of furan and pyrazole derivatives in synthesizing compounds with significant biological activities (Prabakaran, Manivarman, & Bharanidharan, 2021).
Molecular Geometry and Interactions
Another area of interest is the investigation of molecular geometry and intermolecular interactions of compounds like "this compound". For example, Rodi et al. (2013) studied the crystal and molecular structure of a closely related compound to understand its molecular geometry and interactions within the solid state (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrazole derivatives have also been extensively studied. For instance, compounds synthesized from furan and pyrazole nuclei have shown promising results against various bacteria and cancer cell lines, demonstrating the potential of these compounds in therapeutic applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(furan-3-yl)-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-2-4-14-5-6-15-12(14)8-11(13-15)10-3-7-16-9-10/h1,3,5-9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRMHHNCJDHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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